molecular formula C7H13N3O2S B2573966 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide CAS No. 1248904-58-6

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B2573966
CAS No.: 1248904-58-6
M. Wt: 203.26
InChI Key: LFXLIDQYSGBBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sulfonamide group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of halogenated pyrazoles or other substituted derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropyl)-1h-pyrazole-3-sulfonamide
  • 1-(2-Methylpropyl)-1h-pyrazole-5-sulfonamide
  • 1-(2-Methylpropyl)-1h-pyrazole-4-carboxamide

Uniqueness

1-(2-Methylpropyl)-1h-pyrazole-4-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(2-Methylpropyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₄O₂S, with a molecular weight of approximately 194.28 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in terms of antibacterial and antifungal properties.

The mechanism of action of this compound involves its interaction with various biological targets. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This inhibition can lead to the disruption of nucleic acid synthesis in bacteria, rendering them unable to proliferate.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro testing has shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli125 µg/mL
Candida albicans62.5 µg/mL

These findings suggest that the compound's efficacy may be attributed to the synergistic effects of the pyrazole and sulfonamide pharmacophores .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This dual action enhances its therapeutic potential, particularly in conditions associated with oxidative damage .

Study on Pyrazole Derivatives

In a comparative study involving various pyrazole derivatives, including this compound, researchers found that compounds with sulfonamide groups exhibited heightened biological activity. The study reported that modifications on the phenyl ring significantly influenced potency and selectivity against target kinases involved in disease pathways .

In Vivo Efficacy

Further research included in vivo assessments where this compound was tested in animal models for its effectiveness against infections caused by resistant bacterial strains. The results indicated a promising therapeutic profile, suggesting potential applications in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6(2)4-10-5-7(3-9-10)13(8,11)12/h3,5-6H,4H2,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXLIDQYSGBBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.